molecular formula C18H18N2O4S B2626425 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034614-81-6

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2626425
CAS No.: 2034614-81-6
M. Wt: 358.41
InChI Key: HNPYYGSOUAOCAM-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound of significant interest in neuropharmacological research, primarily functioning as a cannabinoid receptor ligand. Its core research value lies in its high binding affinity and selectivity for the CB2 receptor, a key component of the endocannabinoid system. This system is a major therapeutic target for a range of conditions, including neuropathic pain, neuroinflammation, and autoimmune disorders. Researchers utilize this compound as a critical pharmacological tool to probe the complex signaling pathways and physiological functions mediated by CB2 receptors. By acting as a potent agonist, it facilitates the study of receptor activation mechanisms and its subsequent effects on immune modulation and neuronal protection. The compound's designed structure, featuring the 5-phenylisoxazole carboxamide moiety linked to a thiophene-containing chain, optimizes its interaction with the CB2 receptor binding pocket. This makes it an invaluable asset for in vitro binding assays and functional studies aimed at understanding the therapeutic potential of CB2 activation while aiming to avoid the psychoactive effects typically associated with CB1 receptor activation. Ongoing investigations continue to explore its utility in models of chronic pain and inflammatory diseases, solidifying its role as a key compound for advancing drug discovery in the field of endocannabinoid system research.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-8-9-23-16(17-7-4-10-25-17)12-19-18(22)14-11-15(24-20-14)13-5-2-1-3-6-13/h1-7,10-11,16,21H,8-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPYYGSOUAOCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and effects based on available research data.

Synthesis

The synthesis of this compound typically involves multiple organic reactions. Key steps include:

  • Formation of the isoxazole ring : This may be achieved through cyclization reactions starting from appropriate precursors.
  • Introduction of the thiophene moiety : This can be done using cross-coupling techniques such as Suzuki or Stille coupling.
  • Attachment of the hydroxyethoxy group : Nucleophilic substitution reactions facilitate the introduction of this functional group into the intermediate compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that affect cell function.
  • Interaction with Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and protein synthesis, contributing to its biological effects.

Antiproliferative Effects

Research has indicated that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, suggesting potential for use in cancer therapy .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies demonstrate that it can protect cells from oxidative stress induced by agents like tert-butyl hydroperoxide (TBHP). This protective effect is crucial as it may reduce cellular damage and improve cell viability under stress conditions .

Antibacterial Activity

Preliminary studies suggest that related compounds possess antibacterial properties. For example, certain derivatives have shown selective activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Comparative Analysis

A comparison of this compound with similar compounds reveals unique attributes that may enhance its biological efficacy:

Compound NameStructural CharacteristicsBiological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamideBenzene ring instead of isoxazoleModerate antiproliferative
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamideThiophene ring variantStrong antibacterial activity

This table illustrates how structural modifications can influence biological activity, emphasizing the importance of chemical design in drug development.

Case Studies

Case studies involving similar compounds highlight their potential therapeutic applications:

  • Cancer Treatment : A study demonstrated that a derivative with an isoxazole core exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antioxidant Research : Another investigation showed that a related compound significantly reduced oxidative stress markers in human liver cells, suggesting a protective role against liver damage.

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound N-[4-(Diethylamino)phenyl]-... () Oxadiazole Derivative () Quinolone-Thiophene ()
Core Structure Isoxazole-carboxamide Isoxazole-carboxamide Oxadiazole-acetic acid Quinolone-piperazine
Thiophene Substitution 2-(2-hydroxyethoxy)-ethyl 5-methylthiophen-2-yl 5-(2-hydroxyethoxy)-thiophen-2-yl 5-(methylthio)-thiophen-2-yl
Key Functional Groups Hydroxyethoxy, phenyl Diethylamino, methyl Hydroxyethoxy, oxadiazole Bromo/methylthio, quinolone
Hypothesized Activity Enzyme inhibition/DNA interaction Antimicrobial/kinase inhibition DNA binding Antibacterial
Solubility (Predicted) High (due to hydroxyethoxy) Moderate (diethylamino) Moderate Low (bromo/methylthio)

Research Findings and Mechanistic Insights

  • Hydroxyethoxy Group: Enhances solubility and may facilitate hydrogen bonding in target interactions (e.g., DNA minor groove or enzyme active sites) .
  • Isoxazole vs. Oxadiazole : Isoxazole’s lower aromaticity compared to oxadiazole might reduce DNA intercalation efficiency but improve metabolic stability .
  • Antimicrobial Potential: Thiophene derivatives with electron-withdrawing groups (e.g., bromo) show stronger antibacterial activity, but the target’s hydroxyethoxy group could mitigate resistance mechanisms associated with hydrophobic agents .

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